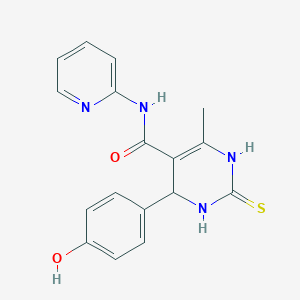

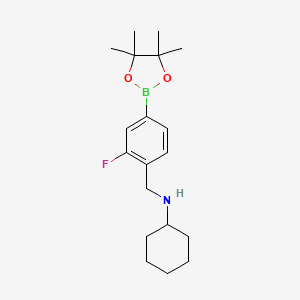

![molecular formula C25H25N5O2 B2626284 8-(2,4-二甲基苯基)-1,7-二甲基-3-苯乙基-1H-咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮 CAS No. 899987-36-1](/img/structure/B2626284.png)

8-(2,4-二甲基苯基)-1,7-二甲基-3-苯乙基-1H-咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole has become an important synthon in the development of new drugs .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .科学研究应用

Anticancer Activity

Application Summary

The compound has been investigated for its potential as an anticancer agent. It belongs to a class of nitrogen-containing heterocyclic compounds, which are known for their biological and pharmacological activities .

Methods of Application

Synthesis of the compound was performed under ultrasonic-assisted conditions, which is a method known to enhance reaction rates and yields. The anticancer activity was evaluated using in-vitro assays against various cancer cell lines .

Results

Some of the synthesized derivatives demonstrated good to moderate anticancer activity, particularly against renal cancer cell lines. The use of ultrasonic-assisted synthesis resulted in good yields of the compound .

Antitumor Potential

Application Summary

Imidazole-containing compounds, such as the one , have been explored for their antitumor potential. These compounds are part of a broader search for new therapeutic agents with improved efficacy against tumors .

Methods of Application

The compound was synthesized and then subjected to MTT assay, a colorimetric assay for assessing cell metabolic activity, which is a proxy for cell viability and thus antitumor activity .

Results

The compound showed promising results in the MTT assay against different cancer cell lines, indicating its potential as an antitumor agent .

Antibacterial Activity

Application Summary

Derivatives of the compound have been designed to act as inhibitors against bacterial strains such as Staphylococcus aureus .

Methods of Application

The antibacterial activity was assessed using in vitro assays to determine the minimum inhibitory concentration (MIC) against the bacterial strains .

Results

The derivatives showed varying degrees of antibacterial activity, with some showing significant potential as inhibitors of bacterial growth .

Antiviral Activity

Application Summary

Compounds with imidazole rings, such as the one , have been studied for their antiviral properties. These studies are part of ongoing research to find new treatments for viral infections .

Methods of Application

The antiviral activity is typically assessed using cell-based assays where the compound’s ability to inhibit viral replication is measured .

Results

While specific data for this compound is not available, related imidazole derivatives have shown effectiveness in inhibiting the replication of various viruses .

Neuroprotective Effects

Application Summary

Imidazole derivatives are being explored for their potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .

Methods of Application

Neuroprotective studies involve in vitro and in vivo models where the compound’s ability to protect neuronal cells from damage is evaluated .

Results

Related compounds have demonstrated promising neuroprotective activities, suggesting a potential area of application for the compound .

Anti-inflammatory Properties

Application Summary

The anti-inflammatory properties of imidazole derivatives are of interest due to their potential therapeutic benefits in inflammatory diseases .

Methods of Application

The evaluation of anti-inflammatory activity often involves the use of animal models to assess the reduction in inflammation after treatment with the compound .

Results

Studies on similar compounds have indicated significant anti-inflammatory effects, which could be indicative of the potential for the compound under discussion .

属性

IUPAC Name |

6-(2,4-dimethylphenyl)-4,7-dimethyl-2-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N5O2/c1-16-10-11-20(17(2)14-16)30-18(3)15-29-21-22(26-24(29)30)27(4)25(32)28(23(21)31)13-12-19-8-6-5-7-9-19/h5-11,14-15H,12-13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRQOACCUZVELOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC5=CC=CC=C5)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(2,4-dimethylphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

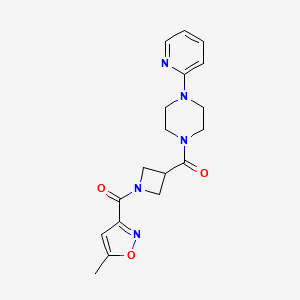

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-fluorobenzoate](/img/structure/B2626201.png)

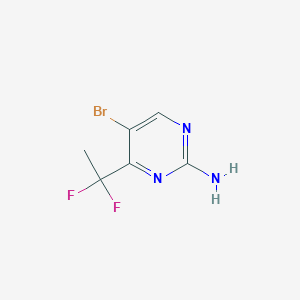

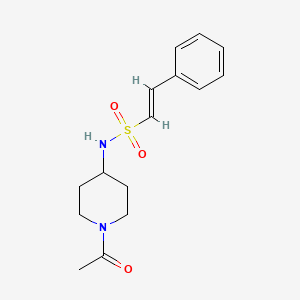

![4-{[(2-fluorophenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2626209.png)

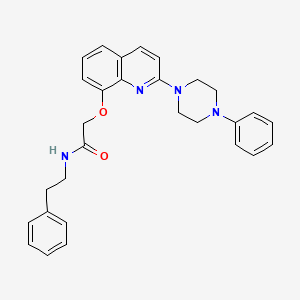

![methyl 2-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-amido)-1,3-thiazole-4-carboxylate](/img/structure/B2626212.png)

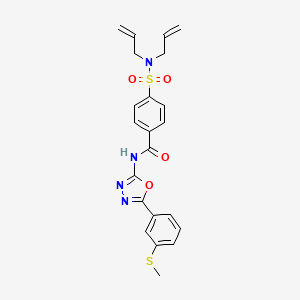

![4-(indolin-1-ylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2626218.png)

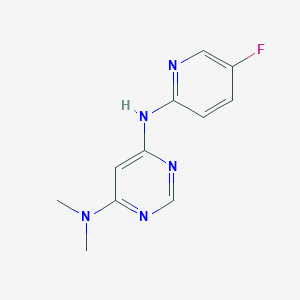

![1-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-1-methyl-3-(oxan-4-yl)urea](/img/structure/B2626221.png)

![4-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2626223.png)